molecular formula C7H7BrIN B1380938 3-Bromo-5-iodo-2,4-dimethylpyridine CAS No. 1820612-73-4

3-Bromo-5-iodo-2,4-dimethylpyridine

Cat. No.: B1380938
CAS No.: 1820612-73-4
M. Wt: 311.95 g/mol
InChI Key: OFVZTXACXQDWIN-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2,4-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H7BrIN. It is a solid compound with a molecular weight of 311.95 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-iodo-2,4-dimethylpyridine can be synthesized through a multi-step process involving the bromination and iodination of 2,4-dimethylpyridine. The typical synthetic route involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-2,4-dimethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

Scientific Research Applications

3-Bromo-5-iodo-2,4-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-2,4-dimethylpyridine depends on the specific reactions it undergoesThese halogen atoms can be selectively activated and replaced by other functional groups, allowing for the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-iodo-2,4-dimethylpyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with the methyl groups at the 2 and 4 positions. This unique substitution pattern provides distinct reactivity and makes it a valuable intermediate for the synthesis of diverse organic compounds .

Properties

IUPAC Name

3-bromo-5-iodo-2,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-6(9)3-10-5(2)7(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVZTXACXQDWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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